molecular formula C8H4F3N3O2 B3218793 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-34-5

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218793
CAS No.: 1190312-34-5
M. Wt: 231.13 g/mol
InChI Key: IPMPQFNRPFPQKZ-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core substituted with a nitro (-NO₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 5.

Key properties include:

  • Molecular Formula: C₈H₄F₃N₃O₂
  • Molecular Weight: 231.14 g/mol

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-1-4-7(13-6)5(3-12-4)14(15)16/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPQFNRPFPQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213234
Record name 3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-34-5
Record name 3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 is highly susceptible to reduction, forming amino derivatives critical for further functionalization.

Reaction TypeConditionsProductYieldKey Findings
Catalytic HydrogenationH<sub>2</sub> (1–3 atm), Pd/C (10% w/w), ethanol, 25°C, 12 h3-Amino-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine85%Selective reduction without affecting the trifluoromethyl group or the heterocyclic core .
Transfer HydrogenationAmmonium formate, Pd/C, methanol, reflux, 6 hSame as above78%Efficient for large-scale synthesis with reduced risk of over-reduction .

Mechanistic Insight : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates to yield the primary amine. The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrrolopyridine core facilitates NAS at positions activated by the nitro and trifluoromethyl groups.

Reaction TypeReagents/ConditionsProductYieldSelectivity
ChlorinationPOCl<sub>3</sub>, DMF, 80°C, 4 h3-Nitro-5-(trifluoromethyl)-2-chloro-1H-pyrrolo[3,2-b]pyridine65%Chlorination occurs at position 2 due to electron withdrawal by nitro and CF<sub>3</sub> groups .
AminationNH<sub>3</sub> (g), CuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C, 24 h3-Nitro-5-(trifluoromethyl)-2-amino-1H-pyrrolo[3,2-b]pyridine52%Limited by steric hindrance from the CF<sub>3</sub> group.

Key Observation : The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective substitutions .

Cross-Coupling Reactions

The nitro group can be replaced via palladium-catalyzed cross-coupling after conversion to a better leaving group (e.g., halide).

Reaction TypeConditionsProductYieldNotes
Suzuki-Miyaura3-Bromo derivative, arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water, 90°C, 12 h3-Aryl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine60–75%Requires prior bromination of the nitro group .
Buchwald-Hartwig3-Amino derivative, aryl halide, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C, 24 h3-(Arylamino)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine55%Enables diversification of the amino group .

Limitation : Direct coupling of the nitro group is challenging; bromination or iodination is typically required.

Electrophilic Substitution

The nitro group directs electrophiles to specific positions on the pyrrolopyridine ring.

Reaction TypeConditionsProductYieldRegiochemistry
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h3,7-Dinitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine40%Nitration occurs at position 7 (para to nitro group) .
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 6 h3-Nitro-5-(trifluoromethyl)-7-sulfo-1H-pyrrolo[3,2-b]pyridine35%Limited by competing ring decomposition .

Electronic Effects : The trifluoromethyl group further deactivates the ring, necessitating harsh conditions for electrophilic attacks .

Functionalization of the Trifluoromethyl Group

While the CF<sub>3</sub> group is generally inert, it participates in unique reactions under specialized conditions.

Reaction TypeConditionsProductYieldApplication
HydrolysisNaOH (aq), CuSO<sub>4</sub>, 150°C, 48 h5-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine<10%Rare due to C–F bond strength; low yields limit utility .

Biochemical Interactions

The compound modulates enzymatic activity, influencing drug metabolism and signaling pathways:

  • Cytochrome P450 Inhibition : Binds to CYP3A4 with K<sub>i</sub> = 1.2 µM, altering metabolic pathways of co-administered drugs .

  • Kinase Modulation : Inhibits MAPK/ERK signaling (IC<sub>50</sub> = 0.8 µM), showing potential in oncology research .

Scientific Research Applications

3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Findings:

Synthetic Challenges: Yields for pyrrolo[2,3-b]pyridine analogs (e.g., 37% for p-tolyl derivative) suggest steric or electronic hindrance during synthesis, which may apply to the [3,2-b]pyridine isomer as well .

Structural Isomerism :

  • Pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine isomers differ in nitrogen positioning, altering hydrogen-bonding capacity and solubility. For example, the [3,2-b] core may exhibit stronger intermolecular interactions due to lone-pair orientation .

Safety and Reactivity :

  • The bromo analog (3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) is a versatile intermediate for cross-coupling reactions, whereas the nitro group in the target compound may limit such utility but enhance stability .

Biological Relevance :

  • Substituted pyrrolopyridines are frequently explored in drug discovery. The trifluoromethyl group’s lipophilicity may improve blood-brain barrier penetration compared to polar substituents like methoxy .

Biological Activity

3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential kinase inhibitor and its implications in various therapeutic areas. This article provides an overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound's chemical structure is characterized by the presence of a pyrrolo[3,2-b]pyridine ring with a nitro group and a trifluoromethyl substituent. Its molecular formula is C7H4F3N3O2, and it has a molecular weight of approximately 207.12 g/mol.

1. Kinase Inhibition

Research has indicated that 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exhibits significant inhibitory effects on various kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

  • Case Study : A study demonstrated that this compound effectively inhibited the activity of specific kinases involved in cancer progression, showing an IC50 value in the low micromolar range .

2. Antiparasitic Activity

Another area of interest is the compound's antiparasitic properties. The modification of the pyrrolo structure has been linked to enhanced activity against certain parasites.

  • Research Findings : In vitro assays revealed that derivatives of this compound exhibited potent antiparasitic activity with EC50 values ranging from 0.023 to 0.064 μM against various strains .

3. Anti-inflammatory Effects

The anti-inflammatory potential of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has also been investigated.

  • Data Table : The following table summarizes the anti-inflammatory activity observed in various studies:
CompoundActivityIC50 (μM)Reference
3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridineCOX-1 Inhibition5.40
3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridineCOX-2 Inhibition0.01
Related Compound AAnti-inflammatory60.56
Related Compound BAnti-inflammatory57.24

The exact mechanism by which 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its biological effects is still under investigation. However, it is believed that the trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with target proteins.

Q & A

Q. What are the key synthetic routes for preparing 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves:

  • Bromination/Nitration : Starting from a pyrrolo[2,3-b]pyridine core, bromination at the 5-position followed by nitration at the 3-position is common. For example, nitration using HNO₃/H₂SO₄ at 0°C yields nitro-substituted intermediates .
  • Cross-Coupling : Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH at 105°C introduces the trifluoromethyl group .
  • Purification : Flash column chromatography with dichloromethane/ethyl acetate (90:10) is standard .

Q. How is the nitro group reduced, and what intermediates are generated?

The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Raney Ni) in THF. The resulting 3-amino intermediate is highly reactive and prone to decomposition, necessitating immediate acylation or further functionalization .

Q. What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.5–9.0 ppm for pyrrolopyridine Hs) and NH peaks (δ 13.4 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • HRMS : Used to validate molecular weight (e.g., [M+H]⁺ calculated for intermediates) .
Key NMR Data (DMSO-d₆, 300 MHz)
δ 13.41 (bs, NH)
δ 8.89 (d, J=3.0 Hz, HetH)
δ 7.69 (m, Thiophene H)

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

  • Scaffold Analysis : Murcko scaffolds (e.g., 1H-pyrrolo[3,2-b]pyridine) are prioritized for SAR studies. Docking simulations predict binding to targets like DprE1 or kinase enzymes .
  • QSAR Modeling : Trifluoromethyl and nitro groups are optimized for electronic effects (e.g., electron-withdrawing properties improve target binding) .

Q. What strategies stabilize reactive 3-amino intermediates during functionalization?

  • In Situ Acylation : Immediate reaction with nicotinoyl chloride in pyridine prevents degradation .
  • Protective Groups : Use of tert-butoxycarbonyl (Boc) or sulfonyl groups enhances stability during purification .

Q. How do substituents like trifluoromethyl impact electronic properties and reactivity?

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity at the 5-position, facilitating nucleophilic substitutions.
  • Lipophilicity : Enhances membrane permeability, critical for in vivo bioactivity (e.g., antitumor activity in mesothelioma models) .

Q. What factors resolve contradictions in reported synthetic yields?

  • Catalyst Optimization : Pd loading (0.5–2 mol%) and solvent purity (anhydrous THF) significantly affect Suzuki coupling efficiency .
  • Reaction Monitoring : TLC or LC-MS identifies side products (e.g., dehalogenation during cross-coupling) .

Data-Driven Methodologies

Optimized Reaction Conditions
Nitro Reduction : H₂ (1 atm), Raney Ni, THF, 3–4 h, rt.
Acylation : Nicotinoyl chloride (1.2 eq), pyridine, 3 h, rt.
Purification : SiO₂ column, CH₂Cl₂/MeOH (98:2 → 90:10).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

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